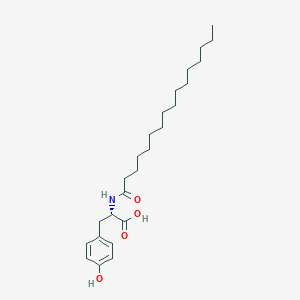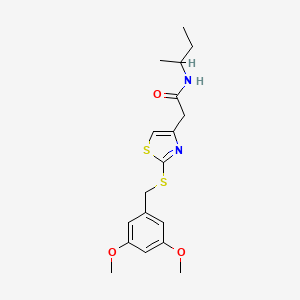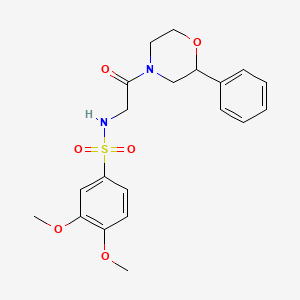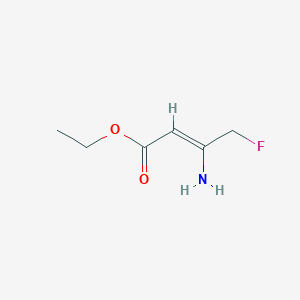
N-palmitoyl tyrosine
説明
N-palmitoyl tyrosine is a compound that belongs to the class of compounds known as N-acylamides . These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . More specifically, it is a Palmitic acid amide of Tyrosine .
Synthesis Analysis
N-palmitoyl tyrosine and its analogs are prepared using solid-phase synthesis . In animals, it is synthesized through the hydrolysis of its phospholipid precursor, N-palmitoyl-phosphatidylethanolamine, by N-acyl-phosphatidylethanolamine-selective phospholipase D (NAPE-PLD) .Molecular Structure Analysis
The molecular formula of N-palmitoyl tyrosine is C25H41NO4 . It has an average mass of 419.597 Da and a monoisotopic mass of 419.303558 Da .Chemical Reactions Analysis
N-palmitoyl tyrosine is involved in various chemical reactions. For instance, it undergoes Atmospheric Oxidation (25 deg C) with an overall OH Rate Constant of 77.4512 E-12 cm3 .Physical And Chemical Properties Analysis
N-palmitoyl tyrosine has a molecular formula of C25H41NO4 . It has an average mass of 419.597 Da and a monoisotopic mass of 419.303558 Da . The tight homeostatic control of its tissue concentration is likely related to its fundamental physiological role to guarantee membrane physical properties .科学的研究の応用
Inhibitors of Lipid Phosphatidate Receptors
N-palmitoyl-L-tyrosine phosphoric acid (NP-Tyr-PA) has been synthesized and studied for its potential as a potent reversible inhibitor of lysophosphatidic acid receptors expressed in Xenopus oocytes. This positions NP-Tyr-PA as a prototype for developing inhibitors targeting the lysophosphatidate family of phospholipid growth factors (Bittman et al., 1996).
Role in Protein Tyrosine Kinases
Studies on Src-family kinases have shown that palmitoylation, which N-palmitoyl tyrosine could potentially influence, is significant for the plasma membrane association of these kinases. For instance, mutation of palmitoylation sites in Fyn, a member of the Src family, disruptedits plasma membrane localization and redistributed the mutant proteins into intracellular membranes. This highlights the importance of palmitoylation in regulating the cellular functions of protein tyrosine kinases (Koegl et al., 1994).
Palmitoylation in Signal Transduction
Palmitoylation, a process possibly influenced by compounds like N-palmitoyl tyrosine, plays a critical role in signal transduction. For example, the palmitoylation of p59fyn, another member of the Src family, is essential for its localization to the plasma membrane, impacting its involvement in cellular signaling processes (Wolven et al., 1997).
Impact on Membrane Association and Biological Activity
The palmitoylation of Lck tyrosine protein kinase, which could be affected by N-palmitoyl tyrosine, is crucial for its membrane association and biological activity. Palmitoylation of either Cys-3 or Cys-5 in Lck is necessary for its transformational abilities and for inducing interleukin-2 production in T-helper cells (Yurchak & Sefton, 1995).
Reversible Modification and Signal Regulation
N-palmitoyl tyrosine might influence the reversible modification of proteins, as seen in the EGFR (Epidermal Growth Factor Receptor). Palmitoylation "pins" the unstructured C-terminal tail to the plasma membrane, affecting EGFR activation and signaling. This suggests a role for palmitoylation in the regulation of cell signaling, which could be impacted by compounds like N-palmitoyl tyrosine (Runkle et al., 2016).
作用機序
The regulation of non-neuronal cells and therefore the control of neuroinflammation depends on the local “on demand” synthesis of the endogenous lipid amide Palmitoylethanolamide and related endocannabinoids . When the balance between synthesis and degradation of this bioactive lipid mediator is disrupted in favor of reduced synthesis and/or increased degradation, the behavior of non-neuronal cells may not be appropriately regulated and neuroinflammation exceeds the physiological boundaries .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-23(25(29)30)20-21-16-18-22(27)19-17-21/h16-19,23,27H,2-15,20H2,1H3,(H,26,28)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAZGTSTZYXZAT-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-palmitoyl tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B3316406.png)

![2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid](/img/structure/B3316426.png)
![1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3316435.png)
![N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide](/img/structure/B3316443.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one](/img/structure/B3316446.png)




![2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3316494.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide](/img/structure/B3316505.png)

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3316514.png)